4-Nitrophenyl isoquinoline-3-carboxylate
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Overview
Description
4-Nitrophenyl isoquinoline-3-carboxylate is a chemical compound with the molecular formula C16H10N2O4 and a molecular weight of 294.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an isoquinoline ring system, which is further functionalized with a carboxylate ester group. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 4-nitrophenyl isoquinoline-3-carboxylate typically involves the condensation of isoquinoline derivatives with nitrophenyl esters. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Nitrophenyl isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-Nitrophenyl isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrophenyl isoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline ring can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar compounds to 4-nitrophenyl isoquinoline-3-carboxylate include:
4-Nitrophenyl isoquinoline-3-carboxamide: Differing by the presence of an amide group instead of an ester.
4-Nitrophenyl isoquinoline-3-carboxylic acid: Featuring a carboxylic acid group instead of an ester.
This compound derivatives: Various derivatives with different substituents on the isoquinoline ring. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
143468-70-6 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4-nitrophenyl) isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H10N2O4/c19-16(22-14-7-5-13(6-8-14)18(20)21)15-9-11-3-1-2-4-12(11)10-17-15/h1-10H |
InChI Key |
AMQOJOOXWXGNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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